![molecular formula C11H12O2 B12327900 2,2-Dimethyl-5-vinylbenzo[d][1,3]dioxole](/img/structure/B12327900.png)
2,2-Dimethyl-5-vinylbenzo[d][1,3]dioxole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-5-vinylbenzo[d][1,3]dioxole is an organic compound with the molecular formula C11H12O2 It is a derivative of benzo[d][1,3]dioxole, featuring a vinyl group and two methyl groups attached to the dioxole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-vinylbenzo[d][1,3]dioxole typically involves the reaction of 2,2-dimethyl-1,3-dioxolane with a suitable vinylating agent under controlled conditions. One common method includes the use of vinyl magnesium bromide in the presence of a catalyst such as palladium to facilitate the vinylation process. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
2,2-Dimethyl-5-vinylbenzo[d][1,3]dioxole undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the vinyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of 2,2-dimethyl-5-formylbenzo[d][1,3]dioxole or 2,2-dimethyl-5-carboxybenzo[d][1,3]dioxole.
Reduction: Formation of 2,2-dimethyl-5-ethylbenzo[d][1,3]dioxole.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
2,2-Dimethyl-5-vinylbenzo[d][1,3]dioxole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
作用机制
The mechanism of action of 2,2-Dimethyl-5-vinylbenzo[d][1,3]dioxole involves its interaction with various molecular targets and pathways. The vinyl group can participate in polymerization reactions, leading to the formation of polymeric materials. Additionally, the compound’s aromatic ring can undergo electrophilic aromatic substitution, allowing it to act as a versatile intermediate in organic synthesis.
相似化合物的比较
Similar Compounds
5-Vinylbenzo[d][1,3]dioxole: Lacks the two methyl groups, resulting in different chemical properties and reactivity.
2,2-Dimethylbenzo[d][1,3]dioxole:
2,2-Dimethyl-5-iodobenzo[d][1,3]dioxole: Contains an iodine atom instead of a vinyl group, leading to different reactivity and applications.
Uniqueness
2,2-Dimethyl-5-vinylbenzo[d][1,3]dioxole is unique due to the presence of both the vinyl and dimethyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C11H12O2 |
|---|---|
分子量 |
176.21 g/mol |
IUPAC 名称 |
5-ethenyl-2,2-dimethyl-1,3-benzodioxole |
InChI |
InChI=1S/C11H12O2/c1-4-8-5-6-9-10(7-8)13-11(2,3)12-9/h4-7H,1H2,2-3H3 |
InChI 键 |
LQNJFNVPOHTBIU-UHFFFAOYSA-N |
规范 SMILES |
CC1(OC2=C(O1)C=C(C=C2)C=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


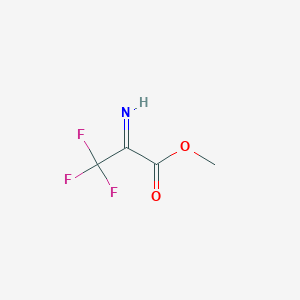
![[(3R,4s,5s)-3,4-diacetoxy-5,6-difluoro-tetrahydropyran-2-yl]methyl acetate](/img/structure/B12327830.png)
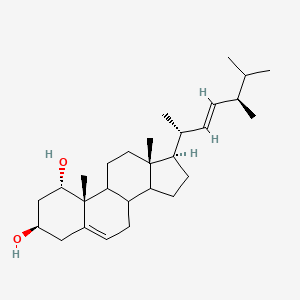
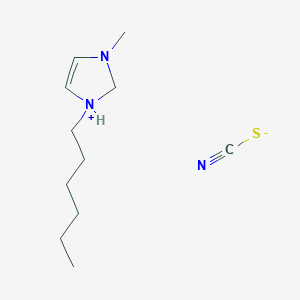
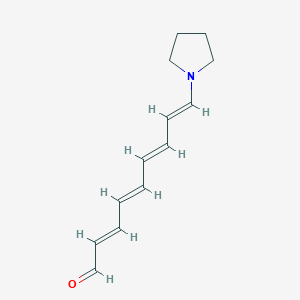
![1-[3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-methylpiperazine](/img/structure/B12327845.png)
![tert-Butyl 5'-chloro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B12327855.png)

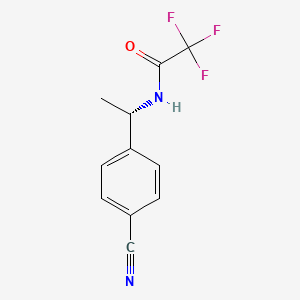
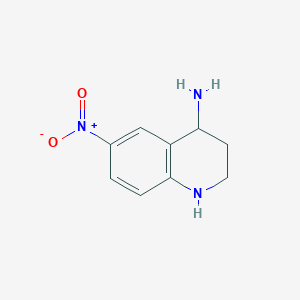
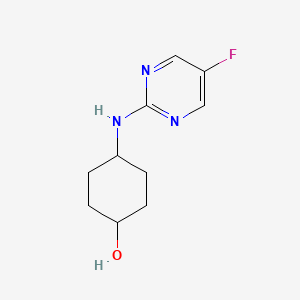

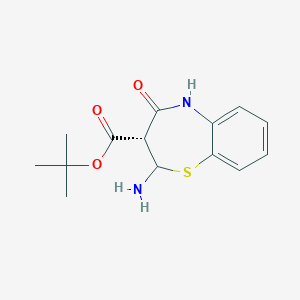
![Hydrazine, [5-(1,1-dimethylethyl)-2-methoxyphenyl]-](/img/structure/B12327898.png)
